molecular formula C19H19N3O3 B7703385 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide

Cat. No. B7703385
M. Wt: 337.4 g/mol
InChI Key: JDKYKJNHYSLDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPO or MPO-5, and it belongs to the class of oxadiazoles.

Mechanism of Action

The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, improve mitochondrial function, and modulate the expression of various genes involved in cancer cell proliferation and survival. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide in lab experiments is its potent anticancer activity. It can be used to study the mechanisms of cancer cell proliferation and survival and to develop new anticancer drugs. Another advantage is its neuroprotective effects, which can be used to study the mechanisms of neurodegenerative diseases and to develop new treatments.
However, there are also some limitations to using MPO-5 in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain cell lines and animal models.

Future Directions

There are several future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide. One direction is to study its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to develop new derivatives of MPO-5 with improved solubility and potency. Finally, more studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and toxicity.

Synthesis Methods

The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a multi-step process that involves the reaction of various reagents. The first step is the synthesis of 4-methoxybenzohydrazide, which is then reacted with ethyl chloroformate to produce 4-methoxyphenyl-N-ethylcarbamate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to produce 3-(4-methoxyphenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole. Finally, this compound is reacted with p-toluenesulfonyl chloride to produce this compound.

Scientific Research Applications

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that MPO-5 has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the proliferation of cancer cells and inducing apoptosis.
Another potential application of MPO-5 is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can protect neurons from oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-3-7-15(8-4-13)20-17(23)11-12-18-21-19(22-25-18)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKYKJNHYSLDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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